molecular formula C20H20F2N2O5 B4888448 (2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid

(2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid

Cat. No.: B4888448
M. Wt: 406.4 g/mol
InChI Key: SERTWICZVBGFHF-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with fluorophenyl groups, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with fluorophenyl groups. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of piperazine with fluorobenzyl halides under basic conditions.

    Reductive Amination: This method uses fluorobenzaldehydes and piperazine in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenation and nitration reactions are possible with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various fluorinated derivatives and substituted piperazines, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, (2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorophenyl groups enhance its binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with a similar fluorinated aromatic structure.

Uniqueness

What sets (2-Fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone apart is its dual fluorophenyl substitution on the piperazine ring, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O.C2H2O4/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERTWICZVBGFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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